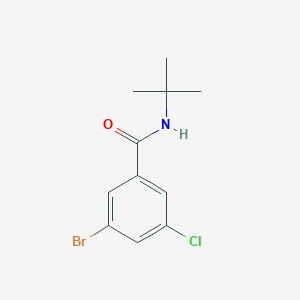![molecular formula C12H11NOS B1408257 3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1630031-24-1](/img/structure/B1408257.png)
3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Vue d'ensemble
Description
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring . The compound you’re asking about seems to be a fusion of these two structures.
Synthesis Analysis
While specific synthesis methods for “3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine” are not available, thiophene derivatives are typically synthesized through condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . Oxazines can be generated using flash vacuum pyrolysis .Chemical Reactions Analysis
The chemical reactivity of “3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine” would likely be influenced by the properties of its thiophene and oxazine components. Thiophene derivatives are known for their high resonance energy and electrophilic reactivity . Oxazines, on the other hand, are involved in various reactions, including the Meyers synthesis of aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine” would be influenced by its thiophene and oxazine components. Thiophene has a high π-electron density and a planar structure . Oxazine dyes exhibit solvatochromism .Applications De Recherche Scientifique
Organic Semiconductors
Thiophene derivatives like 3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine are pivotal in the development of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) due to their excellent charge transport properties. The incorporation of the thiophene unit into the molecular structure can enhance the semiconductor’s performance by improving its thermal stability and electrical conductivity.
Organic Light-Emitting Diodes (OLEDs)
In the realm of display and lighting technologies, thiophene-based molecules serve as core components for OLEDs . The electron-rich nature of the thiophene ring contributes to the electroluminescent properties of OLEDs, making them more efficient and brighter. The specific structure of 3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine could potentially be exploited to develop new OLED materials with improved color purity and lower power consumption.
Anticancer Agents
Thiophene derivatives exhibit a range of pharmacological properties, including anticancer activity . The structural framework of thiophene-containing compounds can interact with various biological targets, leading to the inhibition of cancer cell growth. Research into the specific interactions and mechanisms of action of 3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine could open new avenues for cancer therapy.
Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene derivatives make them candidates for the development of anti-inflammatory drugs . The compound could be studied for its potential to reduce inflammation by modulating inflammatory pathways, which could lead to the development of new therapeutic agents for treating chronic inflammatory diseases.
Antimicrobial Activity
Thiophene compounds are known to possess antimicrobial properties, making them useful in the fight against bacterial and fungal infections . The structural diversity of thiophene derivatives allows for the synthesis of compounds with targeted antimicrobial activity. The application of 3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine in this field could lead to the creation of new antibiotics or antifungal agents.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . They can form protective layers on metal surfaces, preventing corrosion and extending the life of metal components. The specific properties of 3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine could be explored to develop new, more effective corrosion inhibitors for various industrial applications.
Mécanisme D'action
Target of Action
It’s known that thiophene-based analogs have been studied as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that when linking appropriate conjugated molecules to carbon electrodes, the de/rehydrogenation of 1,4-oxazine linkers efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .
Biochemical Pathways
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
It’s known that the lipinski rule is followed by these compounds in the molecular prediction studies (in-silico) .
Action Environment
It’s known that the nature of the sulfur reagent makes an essential impact on reaction selectivity .
Orientations Futures
Propriétés
IUPAC Name |
3-thiophen-2-yl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-2-5-11-9(4-1)13-10(8-14-11)12-6-3-7-15-12/h1-7,10,13H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNMMWPHGQOSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-isopropyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1408175.png)












